

SHR1653: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

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Compound of Interest

Compound Name: SHR1653

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This document provides an in-depth technical overview of **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action, and preclinical data, with detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

SHR1653 is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein coupled receptor involved in various physiological processes, including male sexual response. [1] The development of **SHR1653** was driven by the need for a potent and selective OTR antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic potential in conditions like premature ejaculation (PE). [1][2] This compound emerged from a lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure. [1][3] **SHR1653** has demonstrated high potency, excellent selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and robust in vivo efficacy in preclinical models. [1]

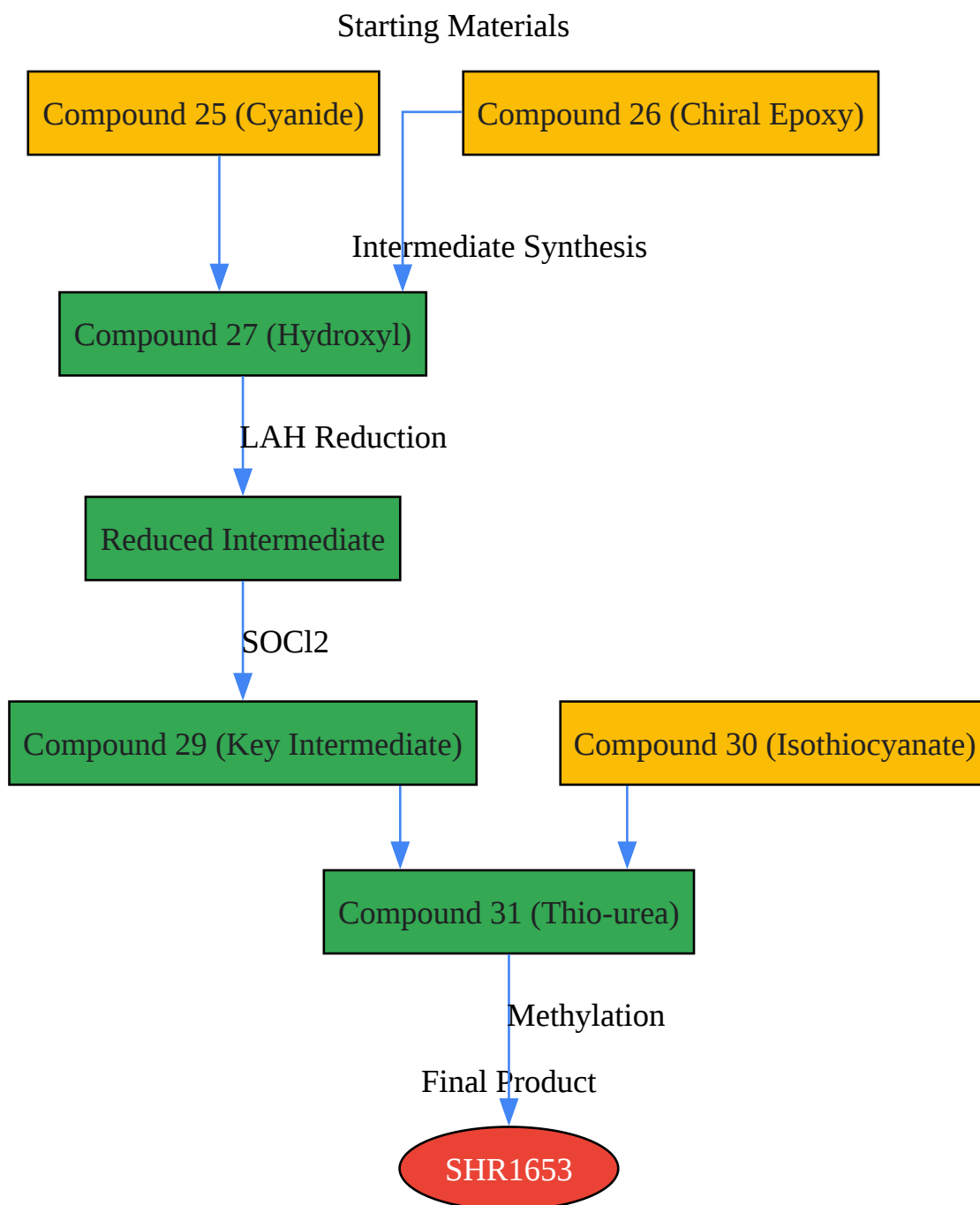
Discovery and Lead Optimization

The discovery of **SHR1653** began with the goal of improving upon existing OTR antagonists by enhancing pharmacokinetic properties and ensuring low potential for off-target effects. [3] The initial strategy involved modifying the linkage between phenyl and triazole groups of a lead

compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the synthesis of various compounds, with piperidine and pyrrolidine derivatives showing high OTR potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded **SHR1653**, a compound with both high potency and selectivity.[1][3]

Synthesis of SHR1653

The chemical synthesis of **SHR1653** is a multi-step process.[1] The key steps are outlined in the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization reaction between commercially available cyanide (compound 25) and chiral epoxy (compound 26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate (compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve methylation to yield the final product, **SHR1653**. [1]

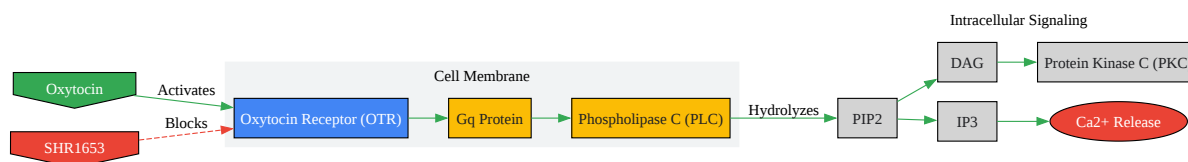


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Synthetic Pathway of **SHR1653**

Mechanism of Action

SHR1653 functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[4] By blocking the binding of oxytocin to the OTR, **SHR1653** inhibits this downstream signaling cascade, preventing the rise in intracellular calcium and subsequent physiological responses. [4]



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SHR1653 Mechanism of Action at the OTR

Preclinical Data

SHR1653 demonstrates high potency as an OTR antagonist with an IC_{50} of 15 nM for the human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

Target	IC_{50} (nM)	Selectivity vs. OTR
hOTR	15[5]	-
V1AR	>10000	>667-fold
V1BR	>10000	>667-fold
V2R	>10000	>667-fold

Pharmacokinetic studies of **SHR1653** were conducted across multiple species, revealing low clearance and a favorable profile for oral administration.[\[1\]](#)

Species	Dose (mg/kg)	Cmax (ng/mL)	AUC (ng*h/mL)	T1/2 (h)
Rat	30 (p.o.)	1379	7410	2.1
Dog	2 (p.o.)	114	593	2.8
Dog	20 (p.o.)	1230	6820	3.1

Data extracted from Li et al., 2019.[\[1\]](#)

A key feature of **SHR1653** is its improved ability to cross the blood-brain barrier compared to other OTR antagonists.[\[1\]](#)

Compound	K _{pu,u}
SHR1653	0.188
IX-01	0.064

K_{pu,u} represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[\[1\]](#)

The in vivo efficacy of **SHR1653** was evaluated in a rat uterine contraction model, a standard assay for OTR antagonists.[\[1\]](#) **SHR1653** demonstrated a dose-dependent inhibition of uterine contractions.[\[1\]](#)

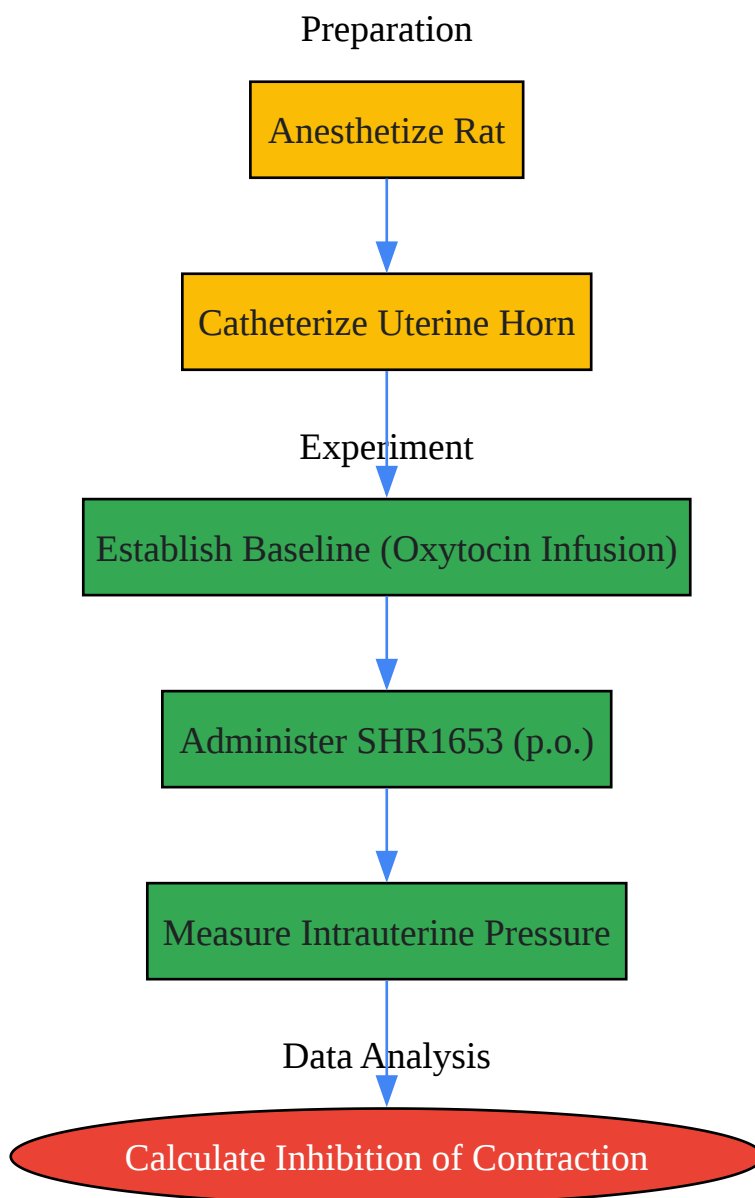
Dose (mg/kg, p.o.)	Inhibition of Uterine Contraction (%)
10	~20
30	~50
100	~80

Approximate values based on graphical data from Li et al., 2019.[\[1\]](#)

In a 7-day acute toxicity study in rats, **SHR1653** was well-tolerated at doses up to 900 mg/kg. [1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

Experimental Protocols

- Objective: To determine the binding affinity of **SHR1653** to the human oxytocin receptor.
- Methodology:
 - Membranes from CHO-K1 cells stably expressing the human OTR were used.
 - Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and varying concentrations of **SHR1653**.
 - The reaction was incubated at 25°C for 60 minutes.
 - Bound and free radioligand were separated by filtration.
 - Radioactivity was quantified using a liquid scintillation counter.
 - IC50 values were calculated by non-linear regression analysis.
- Objective: To assess the in vivo efficacy of **SHR1653** in inhibiting oxytocin-induced uterine contractions.
- Methodology:
 - Female Sprague-Dawley rats were anesthetized.
 - A catheter was inserted into the uterine horn to measure intrauterine pressure.
 - A baseline of uterine contractions was established by intravenous infusion of oxytocin.
 - **SHR1653** was administered orally at various doses.
 - The inhibition of uterine contraction amplitude was measured over time.
 - The percentage of inhibition was calculated relative to the baseline contractions.



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Rat Uterine Contraction Model Workflow

- Objective: To determine the extent of **SHR1653** penetration into the central nervous system.
- Methodology:
 - **SHR1653** was administered to rats.

- At a specified time point, blood and brain tissue samples were collected.
- Plasma was separated from the blood.
- Brain tissue was homogenized.
- The concentrations of **SHR1653** in plasma and brain homogenate were determined by LC-MS/MS.
- The unbound fraction in plasma (f_{u_plasma}) and brain tissue (f_{u_brain}) was determined by equilibrium dialysis.
- The unbound brain-to-plasma concentration ratio ($K_{pu,u}$) was calculated.

Conclusion

SHR1653 is a highly potent and selective oxytocin receptor antagonist with a favorable preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust in vivo efficacy and good safety profile in preclinical models support its further development as a potential therapeutic agent.[1]

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